2,2-Dibutoxypropane

Description

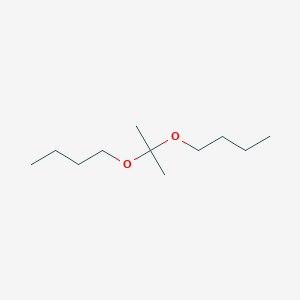

Structure

3D Structure

Properties

IUPAC Name |

1-(2-butoxypropan-2-yloxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBFTMAIVDLZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059709 | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-72-0 | |

| Record name | 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibutoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibutoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[isopropylidenebis(oxy)]dibutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBUTOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LRS8R1O85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dibutoxypropane: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 2,2-Dibutoxypropane, a key reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis protocols, and critical applications, with a focus on mechanistic understanding and practical utility.

Introduction to 2,2-Dibutoxypropane

2,2-Dibutoxypropane, also known as acetone dibutyl ketal, is an organic compound belonging to the ketal family of molecules. Structurally, it is the dibutyl ketal of acetone. Its unique chemical nature makes it a valuable tool in synthetic chemistry, primarily for its role as a protecting group for diols and as an effective water scavenger to drive equilibrium-limited reactions to completion. Understanding its properties and reactivity is crucial for its effective implementation in complex synthetic pathways, particularly in the pharmaceutical industry where molecular integrity and reaction efficiency are paramount.

Physicochemical and Safety Profile

A clear understanding of a reagent's physical properties and safety hazards is foundational to its use in a laboratory setting. 2,2-Dibutoxypropane is a flammable liquid and requires appropriate handling and storage procedures.[1]

Table 1: Physicochemical Properties of 2,2-Dibutoxypropane

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] |

| Molar Mass | 188.31 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-butoxypropan-2-yloxy)butane | PubChem[1] |

| CAS Number | 141-72-0 | PubChem[1] |

| Appearance | Flammable liquid | PubChem[1] |

| Hazard Classification | Flammable Liquid (Category 3) | ECHA C&L Inventory[1] |

Note: Detailed physical properties like boiling point and density are less commonly reported for 2,2-dibutoxypropane compared to its lower alkyl chain analogs like 2,2-dimethoxypropane and 2,2-diethoxypropane. Researchers should consult specific supplier safety data sheets for the most accurate information.

Synthesis of 2,2-Dibutoxypropane

The synthesis of 2,2-Dibutoxypropane is analogous to the formation of other acetone ketals, proceeding via the acid-catalyzed reaction of acetone with the corresponding alcohol, in this case, n-butanol.

Reaction Principle: The reaction is an equilibrium process. To favor the formation of the ketal product, the water generated during the reaction must be removed. This is a direct application of Le Chatelier's principle. Methodologies often employ a dehydrating agent or azeotropic distillation to drive the equilibrium toward the product side.

Caption: Synthesis of 2,2-Dibutoxypropane.

Experimental Protocol: Synthesis of 2,2-Dibutoxypropane

-

Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. This setup is crucial for the azeotropic removal of water.

-

Reagent Charging: To the flask, add acetone (1.0 equivalent), n-butanol (2.2 equivalents), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: Cool the reaction mixture. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,2-Dibutoxypropane.

Chemical Reactivity and Mechanistic Insights

The utility of 2,2-Dibutoxypropane stems from the reactivity of the ketal functional group. It is stable under basic and neutral conditions but readily hydrolyzes in the presence of acid.

Acid-Catalyzed Hydrolysis

Hydrolysis is the reverse of the synthesis reaction. The presence of aqueous acid protonates one of the ether oxygens, initiating a cascade that results in the cleavage of the C-O bonds and regeneration of acetone and n-butanol. This lability under acidic conditions is the cornerstone of its use as a protecting group.

Application as a Protecting Group for Diols

In the synthesis of complex molecules, such as pharmaceuticals, it is often necessary to selectively react one functional group while leaving another, similar group untouched. 1,2- and 1,3-diols can be temporarily "protected" by reacting them with 2,2-Dibutoxypropane to form a cyclic ketal, known as a butylidene acetal. This strategy is highly effective.[2][3]

Causality of Experimental Choice: Why use 2,2-Dibutoxypropane instead of acetone directly? The reaction of a diol with 2,2-Dibutoxypropane is an exchange reaction (transketalization). The byproducts are acetone and n-butanol, which are volatile and can be easily removed, thus driving the reaction to completion. When using acetone directly, the byproduct is water, which can promote the reverse (hydrolysis) reaction, leading to poor yields unless a dehydrating agent is used.

Caption: Workflow for Diol Protection using 2,2-Dibutoxypropane.

Experimental Protocol: Protection of a 1,2-Diol

-

Dissolution: Dissolve the diol-containing substrate (1.0 equivalent) and a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

-

Addition: Add 2,2-Dibutoxypropane (1.1-1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine). Remove the solvent under reduced pressure.

-

Purification: The resulting protected compound can be purified using standard techniques such as column chromatography to remove residual reagents and byproducts (acetone and n-butanol).[4]

Use as a Water Scavenger

In reactions that are sensitive to water or produce water as a byproduct, 2,2-Dibutoxypropane can be added as a dehydrating agent. It reacts irreversibly with water under the reaction conditions to form acetone and n-butanol, effectively removing water from the system and preventing side reactions or catalyst deactivation.

Conclusion

2,2-Dibutoxypropane is a specialized but highly effective reagent for the modern organic chemist. Its primary roles as a protecting group for diols and as a water scavenger are critical in enabling high-yield, selective transformations in complex synthetic routes. The principles governing its synthesis and reactivity—namely, equilibrium control and acid catalysis—are fundamental concepts in organic chemistry. A thorough understanding of these principles allows researchers and drug development professionals to strategically employ this reagent to overcome synthetic challenges and efficiently construct complex molecular architectures.

References

-

PubChem. 2,2-Dibutoxypropane. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE.[Link]

-

Gaikwad, A. et al. acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]

-

Barrett, A. G. M. Protecting Groups. Imperial College London. [Link]

- Google Patents.Methods for protecting and deprotecting a diol group.

-

Chemistry university. Protecting Diols. YouTube, 2021. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Acetone Dibutyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone dibutyl ketal, systematically known as 2,2-dibutoxypropane, is a valuable organic compound with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. As a ketal, it serves as a robust protecting group for ketones, a critical function in the multi-step synthesis of complex drug molecules. Its physical properties dictate its behavior in various chemical processes, influencing reaction kinetics, purification methods, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of acetone dibutyl ketal, offering insights into its molecular characteristics and practical handling for research and development applications.

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its physical and chemical behavior. Acetone dibutyl ketal is formed through the acid-catalyzed reaction of acetone with two equivalents of n-butanol. This reaction replaces the carbonyl oxygen of acetone with two butoxy groups, resulting in a stable diether linkage at a quaternary carbon.

Caption: Molecular Structure of Acetone Dibutyl Ketal (2,2-Dibutoxypropane).

Key identifiers for acetone dibutyl ketal are essential for accurate documentation and material sourcing in a research environment.

| Identifier | Value | Source |

| IUPAC Name | 2,2-Dibutoxypropane | [1] |

| Synonyms | Acetone di-n-butyl ketal | [1] |

| CAS Number | 141-72-0 | [1] |

| Molecular Formula | C₁₁H₂₄O₂ | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

Core Physical Properties

The physical properties of acetone dibutyl ketal are critical for its application in synthesis and purification. These properties influence its solvent compatibility, reaction temperature, and isolation procedures. While extensive experimental data for this specific ketal is not broadly published, reliable estimations can be made from closely related analogs and computational models.

| Physical Property | Value | Notes and Context | Source |

| Boiling Point | ~180-190 °C (estimated) | The boiling point is significantly higher than its precursors, acetone (56 °C) and n-butanol (117.7 °C), due to its increased molecular weight and van der Waals forces. The boiling point of the lighter analog, 2,2-diethoxypropane, is 116-117 °C. | |

| Density | ~0.83 g/mL at 20°C (estimated) | The density is expected to be less than that of water. The density of 2,2-diethoxypropane is reported as 0.82 g/mL at 25 °C. | |

| Refractive Index (n_D_ at 20°C) | ~1.41 (estimated) | The refractive index is a useful parameter for assessing purity. The refractive index of 2,2-diethoxypropane is 1.389. | |

| Solubility | Insoluble in water; Soluble in common organic solvents. | The hydrophobic butyl chains and the absence of hydrogen bond-donating groups render it immiscible with water. It is readily soluble in nonpolar and moderately polar organic solvents such as ethers, hydrocarbons, and chlorinated solvents. The related 2,2-dimethoxypropane is moderately soluble in water. | |

| Appearance | Colorless liquid (expected) | Based on the appearance of similar ketals. | |

| Flammability | Flammable liquid | Classified as a Category 3 Flammable Liquid. | [1] |

Experimental Determination of Physical Properties: A Methodological Overview

The precise determination of the physical properties of a compound like acetone dibutyl ketal is fundamental for its characterization and safe handling. The following outlines standard experimental protocols for measuring its key physical constants.

Caption: Experimental workflow for the determination of physical properties.

Boiling Point Determination

The boiling point is determined at atmospheric pressure via distillation. A sample of purified acetone dibutyl ketal is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. This is a primary indicator of purity, with a sharp, constant boiling point suggesting a high degree of sample integrity.

Density Measurement

The density can be accurately measured using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume at a specific temperature. Finally, it is filled with the sample of acetone dibutyl ketal and weighed again. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields aligns with the crosshairs. The refractive index is then read directly from the calibrated scale. This measurement is highly sensitive to impurities.

Solubility Assessment

The solubility of acetone dibutyl ketal is determined by mixing a known volume of the ketal with various solvents (e.g., water, ethanol, diethyl ether, hexane) in a test tube. The mixture is agitated, and the miscibility is observed. This provides qualitative information about its polarity and suitability as a solvent or solute in different reaction media.

Application in Drug Development: The Role of a Protecting Group

In the synthesis of complex pharmaceutical compounds, it is often necessary to selectively react one functional group in the presence of others. Ketones are moderately reactive functional groups that can interfere with a variety of transformations. Acetone dibutyl ketal serves as an effective protecting group for ketones due to its stability under basic and nucleophilic conditions.[2]

The formation of the ketal masks the electrophilic carbonyl carbon of the ketone, rendering it unreactive. Once the desired chemical modifications are performed on other parts of the molecule, the ketone can be regenerated by simple acid-catalyzed hydrolysis. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis and is frequently employed in the development of new drug candidates.

Spectroscopic and Chromatographic Analysis

The identity and purity of acetone dibutyl ketal are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds. The gas chromatogram will show a single major peak for pure acetone dibutyl ketal, and the mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak (m/z = 188.31) and fragments corresponding to the loss of butoxy and butyl groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For acetone dibutyl ketal, one would expect to see signals corresponding to the methyl protons of the original acetone moiety and the four sets of methylene and methyl protons of the two butyl groups.[1]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For the symmetric acetone dibutyl ketal, distinct signals for the quaternary ketal carbon, the methyl carbons of the acetone backbone, and the four different carbons of the butyl chains would be observed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A key feature in the IR spectrum of acetone dibutyl ketal would be the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) and the presence of strong C-O stretching bands characteristic of ethers.[1]

Safety and Handling

Acetone dibutyl ketal is classified as a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Acetone dibutyl ketal is a compound of significant utility in organic synthesis, particularly within the realm of drug development. A thorough understanding of its physical properties is paramount for its effective and safe application in the laboratory. This guide has provided a detailed overview of its core physical characteristics, methods for their experimental determination, and its role as a protecting group. By leveraging this information, researchers and scientists can better integrate acetone dibutyl ketal into their synthetic strategies, contributing to the advancement of pharmaceutical research and development.

References

-

PubChem. 2,2-Dibutoxypropane. National Center for Biotechnology Information. [Link]

-

NIST. Propane, 2,2-dimethoxy-. National Institute of Standards and Technology. [Link]

-

Cheméo. Chemical Properties of Propane, 2,2-diethoxy- (CAS 126-84-1). [Link]

-

ResearchGate. (PDF) Research on Physical Properties Testing Technology of Metal Materials. [Link]

-

Carl ROTH. Safety Data Sheet: Acetone. [Link]

-

MDPI. High Performance Liquid Chromatography of 2,2-Bis(4-Hydr0Xycyclohexyl)Propane. [Link]

-

YouTube. Physical Science 1113 Lab 2 || Chemical Properties of Metals. [Link]

-

NIST. Propane, 2,2-diethoxy-. National Institute of Standards and Technology. [Link]

-

Wikipedia. 2,2-Dimethoxypropane. [Link]

-

PubMed. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. Refractive index of 2-methoxy-2-methylpropane. [Link]

-

MDPI. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. [Link]

-

AIP Publishing. The Experimental Determination of the Optical Constants of Metals. The Methods and Results. [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

-

Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... [Link]

-

ResearchGate. Determination of Bisphenol A in Foods as 2,2-bis-(4-(isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography/Mass Spectrometry. [Link]

-

NIST. Propane, 2,2-dibromo-. National Institute of Standards and Technology. [Link]

-

Lab Alley. SAFETY DATA SHEET - Acetone. [Link]

-

A.C.E. School of Tomorrow. DETERMINING METALS AND NON-METALS FROM THE PERIODIC TABLE (MODIFIED FOR ADEED). [Link]

-

ResearchGate. 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. [Link]

-

SpectraBase. 2,2-Dichloropropane - Optional[13C NMR] - Chemical Shifts. [Link]

-

AIP Publishing. First-principles and experimental study to investigate structural, elastic, electronic, thermal, and optical properties of KCdCl3 metal halide perovskite crystals. [Link]

-

SpectraBase. 1,2-Dibromo-2-methylpropane - Optional[1H NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

Sources

An In-depth Technical Guide to 1-(2-butoxypropan-2-yloxy)butane (2,2-Dibutoxypropane) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-butoxypropan-2-yloxy)butane, commonly known as 2,2-Dibutoxypropane. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile acetal's properties, synthesis, and applications, particularly in the context of its role as a protecting group in organic synthesis. This document delves into the causality behind its chemical behavior, provides detailed experimental insights, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Core Chemical Identity

1-(2-butoxypropan-2-yloxy)butane is a dialkyl acetal derived from acetone and n-butanol. Its primary utility in a research and development setting lies in its function as a protecting group for diols and a dehydrating agent. The butoxy groups confer specific solubility and reactivity characteristics that can be advantageous in complex synthetic pathways.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-(2-butoxypropan-2-yloxy)butane .[1] However, it is frequently referred to by several other names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

Common Synonyms:

-

2,2-Dibutoxypropane[1]

-

Acetone dibutyl acetal[1]

-

Acetone di-n-butyl acetal[1]

-

Propane, 2,2-dibutoxy-[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-butoxypropan-2-yloxy)butane is essential for its safe handling, application in reactions, and subsequent purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] |

| Molecular Weight | 188.31 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 130 °C | FINETECH INDUSTRY LIMITED |

| Density | 0.84 g/cm³ | FINETECH INDUSTRY LIMITED |

| Flash Point | 43.3 °C | FINETECH INDUSTRY LIMITED |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis of 1-(2-butoxypropan-2-yloxy)butane: A Detailed Protocol

The synthesis of 1-(2-butoxypropan-2-yloxy)butane is typically achieved through the acid-catalyzed reaction of acetone with two equivalents of n-butanol. The reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated must be removed.

Reaction Mechanism

The formation of an acetal from a ketone and an alcohol proceeds via a two-step mechanism involving the initial formation of a hemiacetal, followed by the substitution of the hydroxyl group.

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of 1-(2-butoxypropan-2-yloxy)butane.

Materials:

-

Acetone

-

n-Butanol

-

Anhydrous p-toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetone (1.0 eq), n-butanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq). Toluene can be used as the azeotroping solvent to facilitate water removal.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1-(2-butoxypropan-2-yloxy)butane.

Applications in Research and Drug Development

The primary application of 1-(2-butoxypropan-2-yloxy)butane in a research and drug development setting is as a protecting group for carbonyl functionalities, particularly ketones. Acetal protection is essential in multi-step syntheses where a ketone might be sensitive to reagents intended for other functional groups in the molecule.

Role as a Protecting Group

Acetals are stable to a wide range of nucleophilic and basic reagents, making them excellent protecting groups.[2][3] This stability allows for transformations elsewhere in the molecule without affecting the carbonyl group. For instance, a ketone can be protected as a dibutoxy acetal while an ester in the same molecule is reduced with a hydride reagent.[2]

Caption: General workflow for using an acetal as a protecting group.

Deprotection of the Dibutoxy Acetal

The removal of the dibutoxy acetal protecting group is typically achieved by acid-catalyzed hydrolysis.[4] The reaction is driven to completion by the presence of excess water.

Deprotection Protocol:

-

Dissolve the acetal-protected compound in a suitable solvent (e.g., acetone, THF).

-

Add a dilute aqueous acid solution (e.g., HCl, H₂SO₄).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected carbonyl compound.

Comparative Insights: Dibutoxy vs. Other Dialkoxy Acetals

The choice of the acetal protecting group (e.g., dimethoxy, diethoxy, or dibutoxy) can influence the stability and ease of cleavage. Generally, bulkier alkoxy groups, such as butoxy, can lead to more sterically hindered and potentially more stable acetals. However, this can also make their formation and cleavage slower compared to less hindered acetals. The higher boiling point of butanol compared to methanol or ethanol can be an advantage in driving the acetal formation equilibrium by allowing for higher reaction temperatures.

Spectroscopic and Analytical Data

Accurate identification and purity assessment of 1-(2-butoxypropan-2-yloxy)butane are critical. The following sections provide expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two equivalent n-butoxy groups and the two equivalent methyl groups.

-

A triplet corresponding to the terminal methyl protons of the butyl groups.

-

Multiplets for the three methylene groups of the butyl chains.

-

A singlet for the six equivalent protons of the two methyl groups on the propane backbone.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

A quaternary carbon signal for the C2 of the propane backbone.

-

Signals for the four different carbons of the n-butoxy groups.

-

A signal for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-butoxypropan-2-yloxy)butane will be characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the presence of strong C-O stretching bands characteristic of ethers, typically in the 1200-1000 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (m/z = 188) may be observed, but significant fragmentation is expected. Common fragmentation pathways for acetals involve the loss of an alkoxy group or cleavage of the C-O bonds. The fragmentation pattern of acetone often shows a base peak at m/z = 43, corresponding to the acylium ion [CH₃CO]⁺.[3][7] A similar fragmentation pattern might be observed for its acetal derivatives.

Safety and Handling

1-(2-butoxypropan-2-yloxy)butane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored in a flammable liquids cabinet.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

1-(2-butoxypropan-2-yloxy)butane is a valuable reagent for the protection of carbonyl groups in organic synthesis. Its stability in basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it a useful tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dibutoxypropane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2,2-dimethoxy-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern. Retrieved from [Link]

Sources

- 1. 1-BUTOXY-2-PROPANOL(5131-66-8) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eburon-organics.com [eburon-organics.com]

- 5. Propane, 2,2-dimethoxy- [webbook.nist.gov]

- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

An In-Depth Technical Guide to the Reaction Mechanism of Ketal Formation with 2,2-Dibutoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ketals in Modern Chemistry

Ketals are crucial functional groups in organic synthesis, most notably serving as protecting groups for ketones and aldehydes.[1] Their stability in neutral to basic conditions, coupled with their facile removal under acidic conditions, makes them indispensable tools in multistep synthetic pathways, particularly in pharmaceutical and fine chemical manufacturing.[2] The formation of a ketal involves the reaction of a ketone or aldehyde with two equivalents of an alcohol, or one equivalent of a diol, under acidic catalysis.[3]

2,2-Dibutoxypropane stands out as a particularly effective reagent for ketalization. It serves as both a reactant and a dehydrating agent, streamlining the process and driving the reaction equilibrium towards the desired product. Understanding the nuances of its reaction mechanism is paramount for optimizing reaction conditions and achieving high yields of the target ketal.

The Core Mechanism: Acid-Catalyzed Ketal Formation

The formation of a ketal from a ketone and an alcohol is a reversible, acid-catalyzed process.[4] The mechanism can be dissected into several key steps, each with its own thermodynamic and kinetic considerations.[5]

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst.[6] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3]

Step 2: Nucleophilic Attack and Hemiketal Formation

The activated carbonyl is then attacked by the first molecule of the alcohol, leading to the formation of a protonated hemiketal. Subsequent deprotonation by a weak base (such as the alcohol itself or the conjugate base of the acid catalyst) yields a neutral hemiketal intermediate.[4] While hemiketals can be formed under basic conditions, the subsequent conversion to a ketal requires an acid catalyst.[1]

Step 3: Formation of the Oxocarbenium Ion

The hydroxyl group of the hemiketal is then protonated by the acid catalyst, converting it into a good leaving group (water).[7][8] The departure of the water molecule results in the formation of a resonance-stabilized oxocarbenium ion, a key intermediate in the reaction pathway.[4]

Step 4: Second Nucleophilic Attack and Ketal Formation

The highly electrophilic oxocarbenium ion is then attacked by a second molecule of the alcohol.[7] This is followed by a final deprotonation step to yield the neutral ketal product and regenerate the acid catalyst.[4]

Caption: Acid-catalyzed ketal formation mechanism.

The Role of 2,2-Dibutoxypropane: A Superior Ketalizing Agent

2,2-Dibutoxypropane offers a significant advantage over the traditional ketone/alcohol/acid system. It acts as a source of the ketal group and simultaneously removes the water byproduct, a critical factor in driving the reversible reaction to completion.[9][10] This process is often referred to as transketalization.

In this reaction, 2,2-dibutoxypropane reacts with a diol in the presence of an acid catalyst. The mechanism is analogous to the standard ketal formation, but instead of water, butanol is the leaving group. The reaction also produces acetone as a byproduct.[11][12]

The key advantage is that the volatile acetone and butanol byproducts can be easily removed from the reaction mixture, typically by distillation, which effectively shifts the equilibrium towards the formation of the desired ketal.[13]

Caption: Experimental workflow for transketalization.

Experimental Considerations and Protocol Validation

Choice of Acid Catalyst

While strong mineral acids can be used, milder catalysts are often preferred to avoid side reactions, especially with sensitive substrates. Pyridinium p-toluenesulfonate (PPTS) is a commonly employed catalyst for ketal formation due to its mild acidity and solubility in organic solvents.[14][15]

Driving the Equilibrium

As ketal formation is an equilibrium process, several strategies can be employed to drive the reaction to completion:

-

Use of a Dehydrating Agent: In traditional ketalizations, a Dean-Stark apparatus is often used to azeotropically remove water.[4]

-

Excess Reactant: Using a large excess of the alcohol can shift the equilibrium towards the products.[9]

-

2,2-Dibutoxypropane: As discussed, this reagent serves as a built-in water scavenger.

| Method | Principle | Advantages | Disadvantages |

| Dean-Stark Trap | Azeotropic removal of water | Effective for many systems | Requires higher temperatures; can be cumbersome |

| Excess Alcohol | Le Châtelier's principle | Simple to implement | May require difficult removal of excess alcohol |

| 2,2-Dibutoxypropane | In situ removal of water | Mild conditions; no separate dehydrating agent needed | Introduces acetone and butanol as byproducts |

A Self-Validating Experimental Protocol

Objective: To synthesize a ketal from a diol using 2,2-dibutoxypropane and PPTS.

Materials:

-

Diol (e.g., 1,2-propanediol)

-

2,2-Dibutoxypropane

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the diol and the anhydrous solvent.

-

Add 2,2-dibutoxypropane (typically 1.1 to 1.5 equivalents).

-

Add a catalytic amount of PPTS (typically 0.01 to 0.05 equivalents).

-

Equip the flask with a condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR). The disappearance of the starting diol and the appearance of the ketal product will indicate reaction completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the PPTS catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure ketal.

Validation: The success of the protocol is validated by the complete consumption of the starting diol and the high yield of the desired ketal, as confirmed by spectroscopic analysis (e.g., ¹H and ¹³C NMR, IR, and mass spectrometry).

Conclusion: A Powerful Tool for Synthesis

The acid-catalyzed formation of ketals using 2,2-dibutoxypropane is a robust and efficient method for the protection of diols. A thorough understanding of the reaction mechanism, including the role of the acid catalyst and the strategies for driving the equilibrium, is essential for its successful application. The protocol described herein provides a reliable and self-validating framework for researchers and drug development professionals to leverage this powerful synthetic transformation.

References

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation. [Link]

-

Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Leah4sci. (2018). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut. [Link]

-

ChemComplete. (2022). Acetal and Ketal Formation - Aldehydes and Ketones. [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

-

Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. [Link]

-

ResearchGate. (2015). Topochemical Transketalization Reaction Driven by Hydrogen Bonding. [Link]

-

Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. [Link]

-

MDPI. (2023). Biobutanol Production from Acetone–Butanol–Ethanol Fermentation: Developments and Prospects. [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. [Link]

-

PubMed. (2015). Production of an acetone-butanol-ethanol mixture from Clostridium acetobutylicum and its conversion to high-value biofuels. [Link]

-

PubMed. (2011). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. [Link]

-

Wikipedia. (n.d.). Dihydroxylation. [Link]

-

Royal Society of Chemistry. (n.d.). Driving an equilibrium acetalization to completion in the presence of water. [Link]

-

PLOS One. (2016). Kinetic Study of Acetone-Butanol-Ethanol Fermentation in Continuous Culture. [Link]

-

The Organic Chemistry Tutor. (2018). 17.01 Thermodynamics and Kinetics. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Production of an acetone-butanol-ethanol mixture from Clostridium acetobutylicum and its conversion to high-value biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 15. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2,2-Dibutoxypropane as a Water Scavenger in Sensitive Reactions

Introduction: The Persistent Challenge of Water in Moisture-Sensitive Organic Synthesis

In the realm of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the presence of even trace amounts of water can be the determining factor between a successful, high-yield synthesis and a failed reaction. Water, a ubiquitous and often difficult-to-remove impurity, can act as an unwanted nucleophile, a base, or a protic source, leading to a cascade of undesirable side reactions. These can include the decomposition of organometallic reagents, hydrolysis of esters and acid chlorides, and the quenching of anionic intermediates. Consequently, the meticulous drying of solvents and reagents is a critical, albeit sometimes overlooked, prerequisite for a vast array of chemical transformations.

Traditionally, chemists have relied on a variety of drying agents, such as molecular sieves, sodium metal with benzophenone, and calcium hydride. While effective to varying degrees, these methods are not without their drawbacks, which can range from safety concerns to incompatibility with certain functional groups. This application note presents a comprehensive guide to the use of 2,2-dibutoxypropane as a highly effective, reactive water scavenger for ensuring anhydrous conditions in sensitive chemical reactions. Its unique mechanism of action and favorable byproduct profile offer significant advantages in many synthetic contexts.

Physicochemical Properties of 2,2-Dibutoxypropane

2,2-Dibutoxypropane, also known as acetone dibutyl ketal, is a colorless liquid with physical and chemical properties that make it well-suited as a water scavenger.[1][2][3] A summary of its key properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 141-72-0 | [1][2][4] |

| Molecular Formula | C₁₁H₂₄O₂ | [1][2] |

| Molecular Weight | 188.31 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 130 °C | [3] |

| Flash Point | 43.3 °C | [3] |

| Density | 0.84 g/cm³ | [3] |

Mechanism of Action: An Irreversible Reaction Driving Water Removal

2,2-Dibutoxypropane functions as a water scavenger through an acid-catalyzed hydrolysis reaction. In the presence of a protic or Lewis acid catalyst, it reacts stoichiometrically and irreversibly with water to form acetone and two equivalents of n-butanol.

Figure 1. Acid-catalyzed hydrolysis of 2,2-dibutoxypropane to acetone and n-butanol.

The forward reaction is highly favorable, especially when the byproducts are more volatile than the starting materials and can be removed from the reaction mixture, thus driving the equilibrium towards complete water consumption. The choice of acid catalyst is crucial and depends on the specific reaction conditions and the compatibility of the substrates. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and various Lewis acids.

Diagram 1: Logical flow of the water scavenging process.

Comparative Analysis with Other Drying Agents

2,2-Dibutoxypropane offers several distinct advantages over traditional drying methods. However, it is essential to consider its limitations to ensure its appropriate application.

| Drying Agent | Advantages | Disadvantages |

| 2,2-Dibutoxypropane | - Irreversible reaction drives water removal.- Byproducts (acetone, n-butanol) are often easily removed by evaporation.- Generally compatible with a wide range of functional groups.- Can be used directly in the reaction mixture. | - Requires an acid catalyst, which may be incompatible with some reactions.- Introduces byproducts into the reaction mixture.- Higher cost compared to some traditional drying agents. |

| Molecular Sieves | - High water absorption capacity.- Chemically inert to most solvents and reagents.- Can be regenerated and reused. | - Can be slow to reach equilibrium.- Can be dusty and difficult to handle.- May catalyze some reactions (e.g., aldol condensation of acetone). |

| Sodium/Benzophenone | - Provides a visual indication of dryness (deep blue color).- Highly effective for ethereal solvents. | - Highly flammable and reactive with protic solvents.- Requires careful quenching and disposal.- Not suitable for all solvent types. |

| Calcium Hydride (CaH₂) | - Effective for drying a variety of solvents.- High water-absorbing capacity. | - Reacts with water to produce flammable hydrogen gas.- Can form a passivating layer of calcium hydroxide, reducing its effectiveness.- Fine powder can be difficult to filter. |

Experimental Protocols

The following protocols provide a general framework for the application of 2,2-dibutoxypropane as a water scavenger. Researchers should optimize the specific conditions for their individual reactions.

Protocol 1: General Solvent Drying

This protocol is suitable for drying aprotic solvents prior to use in a moisture-sensitive reaction.

-

Preparation: To a clean, oven-dried flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the solvent to be dried.

-

Addition of 2,2-Dibutoxypropane: Add 2,2-dibutoxypropane (typically 5-10% v/v) to the solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 mol%).

-

Drying: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. The progress of the drying can be monitored by Karl Fischer titration.

-

Distillation: For highly sensitive applications, distill the solvent directly from the mixture into a flame-dried receiving flask. The byproducts, acetone (b.p. 56 °C) and n-butanol (b.p. 117.7 °C), will either be removed as lower-boiling fractions or remain in the distillation pot, depending on the boiling point of the solvent being dried.

Diagram 2: General workflow for solvent drying using 2,2-dibutoxypropane.

Protocol 2: In-Situ Water Scavenging in Esterification Reactions

Esterification reactions are often equilibrium-limited, and the removal of water is crucial to drive the reaction to completion.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the carboxylic acid, alcohol, and a suitable solvent.

-

Addition of 2,2-Dibutoxypropane: Add 1.1 to 1.5 equivalents of 2,2-dibutoxypropane relative to the theoretical amount of water that will be produced.

-

Catalyst: The acid catalyst for the esterification (e.g., sulfuric acid or p-TsOH) will also catalyze the hydrolysis of 2,2-dibutoxypropane.

-

Reaction: Proceed with the esterification reaction under the desired conditions (e.g., heating).

-

Workup: After the reaction is complete, quench the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). The byproducts, acetone and n-butanol, can typically be removed during the aqueous workup and subsequent solvent evaporation.

Protocol 3: Application in Grignard Reactions

Grignard reagents are highly sensitive to protic sources, including water. Ensuring strictly anhydrous conditions is paramount for their successful formation and use.

-

Solvent and Glassware Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere. The solvent (typically diethyl ether or THF) should be pre-dried using a suitable method, such as distillation from sodium/benzophenone or by following Protocol 1.

-

Grignard Reagent Formation: During the formation of the Grignard reagent from magnesium turnings and an organohalide, the inclusion of 2,2-dibutoxypropane is generally not recommended as the acid catalyst required for its activation would quench the Grignard reagent.

-

Use in Subsequent Reactions: When reacting the formed Grignard reagent with an electrophile, if the electrophile solution is suspected to contain trace water, 2,2-dibutoxypropane can be used to pre-dry the solution before the addition of the Grignard reagent. Crucially, the acid catalyst must be neutralized or removed before the Grignard reagent is introduced. This can be achieved by passing the dried electrophile solution through a short plug of basic alumina.

Protocol 4: Aldol Condensation Reactions

While some aldol condensations are performed in aqueous or alcoholic media, many require anhydrous conditions to control the reaction pathway and prevent side reactions.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound and a suitable non-protic solvent.

-

Water Removal: Add 1 to 1.2 equivalents of 2,2-dibutoxypropane for every equivalent of suspected water. Add a catalytic amount of a non-nucleophilic acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) and stir for 30-60 minutes at room temperature.

-

Base Addition: After the water has been scavenged, add the base for the aldol reaction (e.g., lithium diisopropylamide, LDA). The use of a non-protic acid catalyst in the previous step is important to avoid quenching the strong base.

-

Reaction and Workup: Proceed with the aldol reaction as planned. The byproducts of the water scavenging reaction can be removed during the standard workup procedure.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Reaction fails to proceed or gives low yield. | Incomplete water removal. | - Increase the amount of 2,2-dibutoxypropane.- Increase the reaction time for water scavenging.- Ensure the acid catalyst is active. |

| Undesired side reactions observed. | The acid catalyst is promoting side reactions with the starting materials or products. | - Use a milder acid catalyst (e.g., PPTS instead of p-TsOH).- Reduce the amount of catalyst used.- Perform the water scavenging step at a lower temperature. |

| Difficulty in removing byproducts. | The boiling points of the byproducts are close to that of the desired product. | - Utilize fractional distillation for purification.- Perform an aqueous workup to remove the more water-soluble n-butanol. |

Safety and Handling

2,2-Dibutoxypropane is a flammable liquid and should be handled with appropriate safety precautions.[1] The safety data for the analogous 2,2-dimethoxypropane indicates that it is a flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation.[5]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic waste.

Conclusion

2,2-Dibutoxypropane serves as a valuable tool in the arsenal of the synthetic chemist for achieving and maintaining anhydrous reaction conditions. Its irreversible reaction with water, coupled with the often benign and easily removable nature of its byproducts, makes it a superior choice to many traditional drying agents in specific contexts. By understanding its mechanism of action and following the outlined protocols, researchers can significantly enhance the success rate and yield of a wide variety of moisture-sensitive reactions, thereby accelerating the pace of discovery in drug development and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67335, 2,2-Dibutoxypropane. [Link].

-

CAS Common Chemistry. 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane]. [Link].

Sources

- 1. 2,2-Dibutoxypropane | C11H24O2 | CID 67335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,2-dibutoxypropane | CAS: 141-72-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. fishersci.com [fishersci.com]

Application Notes & Protocols: Small-Scale Dehydrative Ketalization with 2,2-Dibutoxypropane

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2,2-dibutoxypropane for small-scale dehydrative ketalization. The protocols and insights herein are synthesized from established chemical principles and best practices in organic synthesis.

Introduction: The Strategic Advantage of Ketal Protection and the Role of 2,2-Dibutoxypropane

In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of success. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often require temporary masking to prevent unwanted side reactions. Ketalization is a robust and widely employed strategy for the protection of these carbonyls.[1]

Traditionally, ketal formation involves the reaction of a carbonyl compound with an excess of a diol or two equivalents of an alcohol in the presence of an acid catalyst, with the concurrent removal of water, often accomplished using a Dean-Stark apparatus.[2][3] However, for small-scale applications, particularly in the realms of medicinal chemistry and early-stage drug development where material is precious, the Dean-Stark method can be cumbersome and inefficient.[2][3][4]

2,2-Dialkoxypropanes, such as the more commonly known 2,2-dimethoxypropane, have emerged as elegant solutions for dehydrative ketalization. They act as both the ketalization reagent and a water scavenger, driving the reaction equilibrium towards the desired product. This guide focuses on 2,2-dibutoxypropane, a less common but potentially advantageous reagent.

The primary advantage of 2,2-dibutoxypropane lies in the nature of its byproducts. The acid-catalyzed reaction of 2,2-dibutoxypropane with a carbonyl compound and the liberated water produces acetone and butanol. Butanol has a higher boiling point (117-118 °C) compared to methanol (64.7 °C) and ethanol (78.37 °C), the byproducts of 2,2-dimethoxypropane and 2,2-diethoxypropane, respectively. This can be advantageous in reactions requiring higher temperatures, as the removal of a less volatile alcohol can be more easily controlled.

Mechanistic Insights: The Acid-Catalyzed Pathway

The ketalization reaction with 2,2-dibutoxypropane proceeds through a series of reversible acid-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[5]

The overall transformation can be summarized as follows:

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] This is followed by a nucleophilic attack from one of the butoxy groups of 2,2-dibutoxypropane. A series of proton transfers and the elimination of a molecule of butanol lead to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a second molecule of butanol (generated in situ or from the reagent), and subsequent deprotonation yields the final ketal product.

Figure 1: Mechanism of Acid-Catalyzed Ketalization.

Safety and Handling of 2,2-Dibutoxypropane

As with any chemical reagent, proper safety precautions are paramount. While specific data for 2,2-dibutoxypropane is limited, information from its analogues, 2,2-dimethoxypropane and 2,2-diethoxypropane, and its GHS classification can guide safe handling.

GHS Classification for 2,2-Dibutoxypropane:

-

Hazard: Flammable liquid and vapor (Warning).[6]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P233: Keep container tightly closed.[6]

-

P240: Ground and bond container and receiving equipment.[6]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[6]

-

P242: Use non-sparking tools.[6]

-

P243: Take action to prevent static discharges.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Keep away from strong acids and oxidizing agents.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Experimental Protocols

The following protocols are designed for small-scale reactions (typically 10-100 mg of the carbonyl substrate).

General Protocol for Ketalization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carbonyl compound (ketone or aldehyde)

-

2,2-Dibutoxypropane (≥ 3 equivalents)

-

Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF))

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser if heating)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Figure 2: General Experimental Workflow for Ketalization.

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carbonyl compound (1.0 eq).

-

Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, 0.1 M concentration).

-

Add 2,2-dibutoxypropane (3.0-5.0 eq).

-

Add the acid catalyst (e.g., PTSA, 0.05-0.1 eq).

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Catalyst Selection and Reaction Conditions

The choice of acid catalyst and reaction conditions can significantly impact the efficiency of the ketalization.

| Catalyst | Typical Loading (mol%) | Conditions | Notes |

| p-Toluenesulfonic acid (PTSA) | 1-10 | Room Temperature to Reflux | A strong, commonly used Brønsted acid.[1] |

| Pyridinium p-toluenesulfonate (PPTS) | 5-20 | Room Temperature to Reflux | A milder alternative to PTSA, often used for acid-sensitive substrates. |

| Camphorsulfonic acid (CSA) | 5-10 | Room Temperature to Reflux | A chiral Brønsted acid, useful for certain applications. |

| Lewis Acids (e.g., TMSOTf, Sc(OTf)₃) | 1-5 | Low Temperature to Room Temperature | Can be very effective for hindered or unreactive carbonyls. |

Deprotection of Butyl Ketals

The removal of the ketal protecting group is typically achieved under acidic aqueous conditions, regenerating the parent carbonyl compound.

General Deprotection Protocol:

-

Dissolve the butyl ketal in a mixture of a water-miscible organic solvent (e.g., THF, acetone) and aqueous acid (e.g., 1M HCl, acetic acid/water).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to afford the deprotected carbonyl compound.

Various reagents have been developed for the deprotection of acetals and ketals under mild conditions, which can be useful for substrates with other acid-sensitive functional groups.[3]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient catalyst, low temperature, or steric hindrance. | Increase catalyst loading, increase reaction temperature, or switch to a stronger Lewis acid catalyst. |

| Low Yield | Reversibility of the reaction, degradation of starting material or product. | Ensure anhydrous conditions, use a larger excess of 2,2-dibutoxypropane, or try a milder catalyst (e.g., PPTS). |

| Formation of Side Products | Acid-catalyzed side reactions. | Use a milder acid catalyst, lower the reaction temperature, or shorten the reaction time. |

Conclusion

Small-scale dehydrative ketalization using 2,2-dibutoxypropane offers a practical and efficient method for the protection of carbonyl compounds, particularly when dealing with limited quantities of material. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to advance their synthetic campaigns. The protocols and insights provided in this guide serve as a valuable resource for the successful implementation of this important synthetic transformation.

References

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. CaltechAUTHORS. [Link]

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. SciSpace. [Link]

-

Li, W., et al. (2022). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]

-

National Center for Biotechnology Information (2024). 2,2-Dibutoxypropane. PubChem Compound Summary for CID 67335. [Link]

-

National Center for Biotechnology Information (2024). 2,2-Diethoxypropane. PubChem Compound Summary for CID 31361. [Link]

-

Do, H.-Q., & Daugulis, O. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

-

Cheméo (2024). Chemical Properties of Propane, 2,2-diethoxy- (CAS 126-84-1). [Link]

-

Ataman Kimya (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

-

Chemistry Steps (n.d.). Acetals and Hemiacetals with Practice Problems. [Link]

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. PubMed. [Link]

-

National Center for Biotechnology Information (2024). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. PubChem. [Link]

-

Organic Chemistry Portal (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

-

LookChem (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

-

Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. PubMed. [Link]

-

Linde Gas GmbH (2017). SAFETY DATA SHEET 2,2-Dimethylpropane. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

Organic Chemistry Portal (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

- 1. 2,2-Diethoxypropane CAS#: 126-84-1 [m.chemicalbook.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 2,2-Dibutoxypropane | C11H24O2 | CID 67335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Diethoxypropane | C7H16O2 | CID 31361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 2,2-Dibutoxypropane Protections

Welcome to the technical support center for diol protections using 2,2-Dibutoxypropane. As a reagent analogous to the more common 2,2-dimethoxypropane (DMP), 2,2-dibutoxypropane (DBP) serves as an effective tool for the formation of isopropylidene ketals (acetonides), protecting 1,2- and 1,3-diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common side reactions, and optimize experimental outcomes.

The protection of diols as acetonides is a cornerstone of multi-step organic synthesis, valued for its straightforward implementation and the stability of the resulting ketal under basic, nucleophilic, and reductive conditions.[1] The reaction is typically acid-catalyzed, where 2,2-dibutoxypropane reacts with a diol to form the cyclic ketal, releasing two molecules of butanol. While effective, this process is not without its challenges. This document addresses the most frequently encountered issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My protection reaction is sluggish, incomplete, or fails to proceed. What are the underlying causes and how can I achieve full conversion?

A1: Low conversion is one of the most common hurdles. The root cause typically falls into one of four categories: catalyst inefficiency, presence of water, reagent quality, or unfavorable reaction equilibrium.

Causality & Troubleshooting:

The acid-catalyzed mechanism involves protonation of a butoxy group, its departure to form an oxocarbenium ion, and subsequent attack by the diol. This process is reversible, and any factor that inhibits the forward reaction or promotes the reverse reaction will lead to poor yields.

-

Moisture Contamination: Water readily hydrolyzes 2,2-dibutoxypropane and the intermediate hemi-ketals, consuming the reagent and catalyst and preventing cyclization.

-

Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., dry DMF, DCM, or toluene). If necessary, employ molecular sieves to scavenge trace amounts of water.

-

-

Catalyst Selection and Activity: The choice and concentration of the acid catalyst are critical. While Brønsted acids are common, Lewis acids can also be effective and sometimes offer milder conditions.[2][3]

-

Solution: If a standard catalyst like p-toluenesulfonic acid (p-TsOH) is ineffective, consider alternatives. For highly sensitive substrates, milder catalysts or heterogeneous catalysts can prevent degradation.

-

| Catalyst Type | Example | Typical Loading (mol%) | Notes |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 1-5 mol% | Most common, cost-effective. Can be harsh for sensitive substrates. |

| Camphorsulfonic acid (CSA) | 1-5 mol% | Similar to p-TsOH, sometimes offers better solubility in organic solvents. | |

| Pyridinium p-toluenesulfonate (PPTS) | 5-10 mol% | Milder acid, useful for preventing acid-catalyzed side reactions. | |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | 5-10 mol% | Effective under mild conditions.[2][3] |

| Copper(II) triflate (Cu(OTf)₂) | 1-5 mol% | A powerful Lewis acid catalyst for acetal formation.[1] | |

| Heterogeneous | Sulfonated Resins (e.g., Amberlyst-15) | 10-20 wt% | Simplifies work-up (filtration), reusable, and can reduce acidic byproducts in solution. |

-

Reaction Equilibrium: The reaction produces butanol as a byproduct. According to Le Châtelier's principle, an accumulation of butanol can slow or reverse the reaction.

-

Solution: Use 2,2-dibutoxypropane as the solvent or in large excess to drive the equilibrium forward. Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove the butanol azeotropically.

-

Experimental Protocol: Optimized Acetonide Protection

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol (1.0 equiv).

-

Dissolve the diol in an appropriate anhydrous solvent (e.g., DCM or DMF, 0.1-0.5 M). Add 2,2-dibutoxypropane (1.5-3.0 equiv).

-

Add the acid catalyst (e.g., p-TsOH, 0.02 equiv).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating (40-50 °C) may be required for sterically hindered diols.

-

Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or a saturated aqueous solution of NaHCO₃) until the pH is neutral.

-

Proceed with aqueous work-up and extraction.

Caption: Standard workflow for diol protection.

Q2: I'm observing unexpected byproducts on my TLC analysis. What are the most common side reactions with 2,2-dibutoxypropane?

A2: The acid-catalyzed conditions required for acetonide formation can unfortunately promote other unwanted transformations. The primary culprits are transketalization and elimination to form enol ethers.